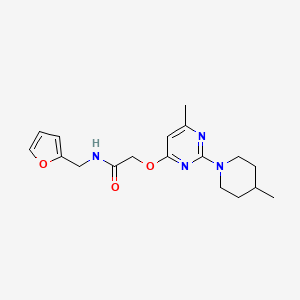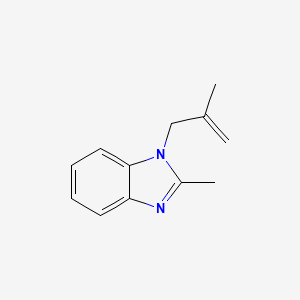
2-Methyl-1-(2-methylprop-2-enyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-methylprop-2-enyl)benzimidazole is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-Methyl-1-(2-methylprop-2-enyl)benzimidazole, can be achieved through a metal-free novel route . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The molecular structure of 2-Methyl-1-(2-methylprop-2-enyl)benzimidazole can be viewed using Java or Javascript . The empirical formula of the compound is C12H14N2 .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-1-(2-methylprop-2-enyl)benzimidazole are accelerated in comparison to the bulk . Evidence for an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been provided . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Physical And Chemical Properties Analysis
2-Methyl-1-(2-methylprop-2-enyl)benzimidazole is a light beige to brown crystalline powder . It is soluble in alcohol, ether, hot water, and sodium hydroxide solution, but insoluble in benzene . The melting point is 175-177 °C .Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Properties
A study synthesized derivatives of 2-methyl-1-(2-methylprop-2-enyl)benzimidazole, demonstrating profound antimicrobial activity against both gram-negative and gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas diminuta, and Escherichia coli. Quantitative structure-activity relationship (QSAR) models further supported these findings, indicating a significant correlation between molecular properties and biological activity (Sharma et al., 2012).
Antioxidant Activity
Another research focused on 2-methyl benzimidazole, a structurally similar compound, highlighting its significant antioxidant activity. This was determined using the DPPH method, indicating its potential use in mitigating oxidative stress (Saini et al., 2016).
Amino Acid Mimetics
Research on the synthesis of trisubstituted imidazoles, including 1-benzyl-4-methylimidazoles with variations at the 2-position, shows applications in developing amino acid mimetics with a C-terminal imidazole. This approach offers a novel pathway for designing peptide analogues and bioactive molecules (Zaman et al., 2005).
Antibacterial Agents for Helicobacter pylori
A derivative of 2-methyl-1-(2-methylprop-2-enyl)benzimidazole demonstrated potent and selective activity against Helicobacter pylori, a significant gastric pathogen. This compound exhibited low minimal inhibition concentration (MIC) values, showcasing its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).
Cancer Treatment Research
In the context of cancer treatment, a study discovered a poly(ADP-ribose) polymerase (PARP) inhibitor, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), demonstrating excellent potency and cellular activity. This compound is in clinical trials, highlighting its relevance in cancer therapeutics (Penning et al., 2009).
Corrosion Inhibition
A theoretical study on 2-methylbenzimidazole and its derivatives has shown their effectiveness as corrosion inhibitors, highlighting their potential applications in protecting metals against corrosion in various industrial settings (Obot & Obi-Egbedi, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)8-14-10(3)13-11-6-4-5-7-12(11)14/h4-7H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFZXNWIZUMBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

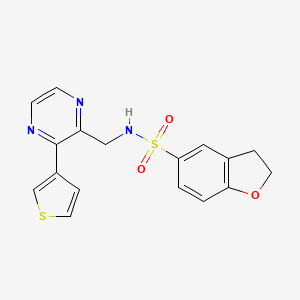
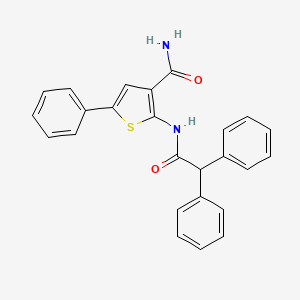
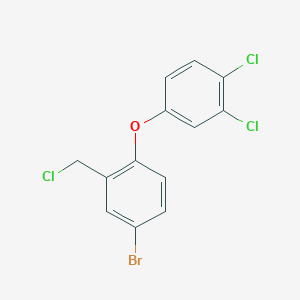
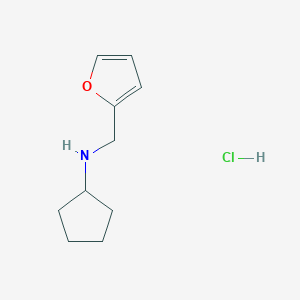
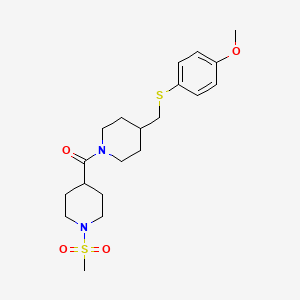
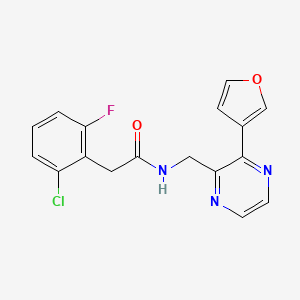
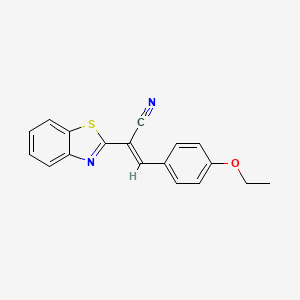
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2436344.png)
![2-[4-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2436346.png)
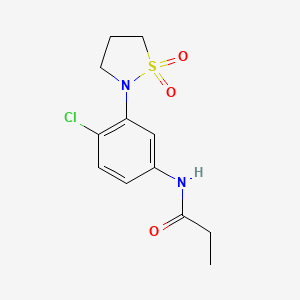
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2436348.png)
![(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2436349.png)
![N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2436350.png)
